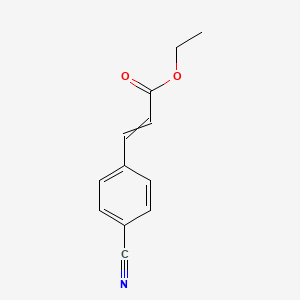
Ethyl 3-(4-cyanophenyl)prop-2-enoate
Description
Ethyl 3-(4-cyanophenyl)prop-2-enoate (CAS No. 20655-58-7) is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 4-cyanophenyl group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its structure combines an electron-withdrawing cyano group (-CN) at the para position of the phenyl ring with an ethyl ester moiety, which influences its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3 |
InChI Key |
NVLBOCIUMFYPGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester group. These modifications significantly impact their physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Ethyl 3-(4-Cyanophenyl)prop-2-enoate and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


